
N-Benzyl-2,3-dimethoxyaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Benzyl-2,3-dimethoxyaniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a benzyl group attached to the nitrogen atom of an aniline ring, which is further substituted with two methoxy groups at the 2 and 3 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-2,3-dimethoxyaniline typically involves the nucleophilic substitution of a benzyl halide with 2,3-dimethoxyaniline. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic attack on the benzyl halide. The reaction is typically conducted in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
N-Benzyl-2,3-dimethoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) in the presence of sulfuric acid (H₂SO₄) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce amines.
科学的研究の応用
N-Benzyl-2,3-dimethoxyaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism by which N-Benzyl-2,3-dimethoxyaniline exerts its effects involves interactions with specific molecular targets. The methoxy groups on the aromatic ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The benzyl group can enhance lipophilicity, facilitating membrane permeability and cellular uptake.
類似化合物との比較
Similar Compounds
- N-Benzyl-2,4-dimethoxyaniline
- N-Benzyl-3,4-dimethoxyaniline
- N-Benzyl-2,5-dimethoxyaniline
Uniqueness
N-Benzyl-2,3-dimethoxyaniline is unique due to the specific positioning of the methoxy groups, which can significantly influence its chemical reactivity and biological activity compared to other isomers. The 2,3-dimethoxy substitution pattern can result in distinct electronic and steric effects, making it a valuable compound for various applications.
特性
CAS番号 |
83818-48-8 |
|---|---|
分子式 |
C15H17NO2 |
分子量 |
243.30 g/mol |
IUPAC名 |
N-benzyl-2,3-dimethoxyaniline |
InChI |
InChI=1S/C15H17NO2/c1-17-14-10-6-9-13(15(14)18-2)16-11-12-7-4-3-5-8-12/h3-10,16H,11H2,1-2H3 |
InChIキー |
NJYDHRDABBSQJQ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1OC)NCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


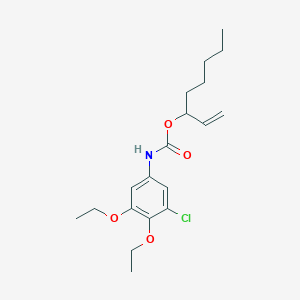
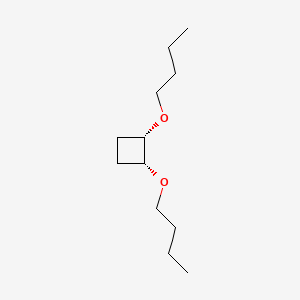
![1-[(Benzenesulfonyl)methyl]-4-methoxy-2-nitrobenzene](/img/structure/B14404920.png)
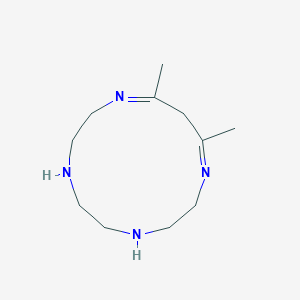
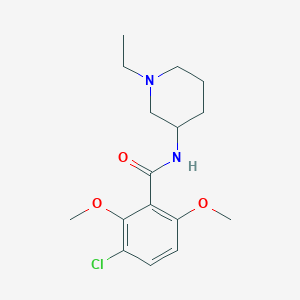
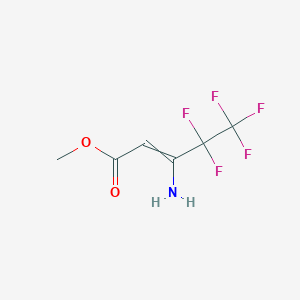
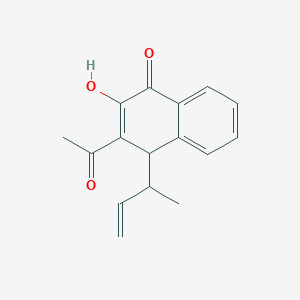
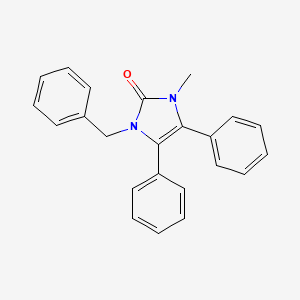

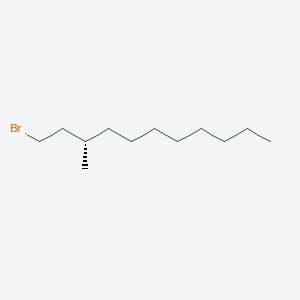
![[(1R)-1,3,3-Trimethylbicyclo[2.2.1]heptan-2-ylidene]hydrazine](/img/structure/B14404957.png)
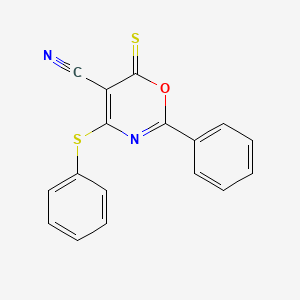
![N-[4-(Dimethylamino)phenyl]-N'-(2-hydroxyphenyl)urea](/img/structure/B14404962.png)

